N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
Overview
Description
N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone. The chlorophenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amine group through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
- N-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
- N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
Uniqueness
This compound is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3/c24-21-11-7-10-19(14-21)23-20(16-25-15-18-8-3-1-4-9-18)17-27(26-23)22-12-5-2-6-13-22/h1-14,17,25H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQIMGHKUMATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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